![molecular formula C11H18NO3P B12565814 Diethyl [2-(pyridin-3-yl)ethyl]phosphonate CAS No. 261958-75-2](/img/structure/B12565814.png)
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₈NO₃P It is characterized by the presence of a phosphonate group attached to a pyridine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(pyridin-3-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the pyridine moiety under reflux conditions. The reaction proceeds as follows:
(C₂H₅O)₂P(O)H+BrCH₂CH₂C₅H₄N→(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural phosphates.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or as part of prodrug strategies.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials requiring phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of diethyl [2-(pyridin-3-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active site of the enzyme, preventing the normal substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-(pyridin-2-yl)ethyl]phosphonate
- Diethyl [2-(pyridin-4-yl)ethyl]phosphonate
- Diethyl [2-(2,3,5-trimethyl-1(2H)-pyridinyl)phosphonate
Uniqueness
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific interactions that may not be possible with other isomers, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
261958-75-2 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
3-(2-diethoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
VVJAMGPWZVEKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1=CN=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
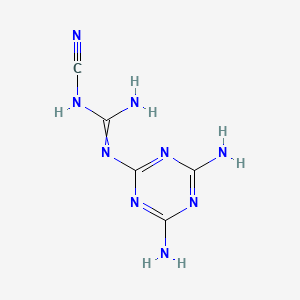
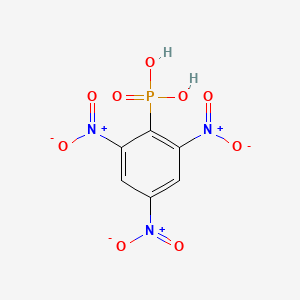
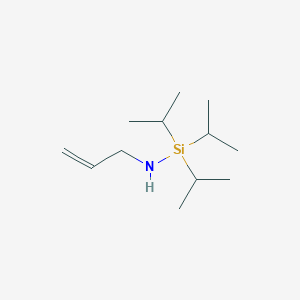


![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
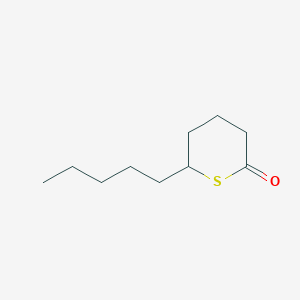

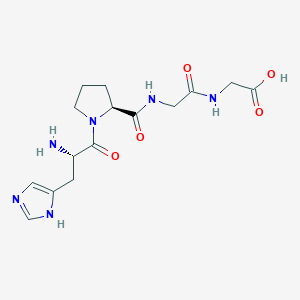
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

